molecular formula C13H17F2NO B2362703 4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanamine CAS No. 1895962-83-0

4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanamine

Cat. No.: B2362703
CAS No.: 1895962-83-0
M. Wt: 241.282
InChI Key: IVPUFWUPNIRXEZ-UHFFFAOYSA-N
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Description

4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanamine: is an organic compound with the molecular formula C13H17F2NO It is characterized by the presence of two fluorine atoms and a methoxyphenyl group attached to a cyclohexanamine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanamine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyphenylcyclohexanone and a fluorinating agent.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

    Purification: Employing purification techniques such as recrystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, thiols, or amines under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of various amine derivatives.

    Substitution: Formation of substituted cyclohexanamine derivatives.

Scientific Research Applications

4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including its effects on cellular processes and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in research.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors or enzymes, leading to modulation of their activity.

    Pathway Modulation: Influence on cellular signaling pathways, resulting in changes in cellular functions and responses.

    Molecular Interactions: Formation of complexes with other molecules, affecting their stability and activity.

Comparison with Similar Compounds

    4,4-Difluoro-1-(4-methoxyphenyl)piperidine: Similar structure with a piperidine ring instead of a cyclohexanamine core.

    4,4-Difluoro-1-(3-methoxyphenyl)cyclohexanamine: Similar structure with a methoxy group at the 3-position instead of the 4-position.

Uniqueness: 4,4-Difluoro-1-(4-methoxyphenyl)cyclohexanamine is unique due to its specific substitution pattern and the presence of both fluorine and methoxy groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4,4-difluoro-1-(4-methoxyphenyl)cyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2NO/c1-17-11-4-2-10(3-5-11)12(16)6-8-13(14,15)9-7-12/h2-5H,6-9,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVPUFWUPNIRXEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCC(CC2)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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